2-(Ethanesulfonyl)-3-nitropyridine CAS number and structural formula
2-(Ethanesulfonyl)-3-nitropyridine CAS number and structural formula
An In-Depth Technical Guide to 2-(Ethanesulfonyl)-3-nitropyridine
This guide provides a comprehensive technical overview of 2-(Ethanesulfonyl)-3-nitropyridine, a key intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.
Core Compound Identification and Properties
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Chemical Name: 2-(Ethanesulfonyl)-3-nitropyridine
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Synonym: 2-(Ethylsulfonyl)-3-nitropyridine[1]
Structural and Physicochemical Data
The structural and key physicochemical properties of 2-(Ethanesulfonyl)-3-nitropyridine are summarized in the table below. The presence of both a strong electron-withdrawing nitro group and an ethylsulfonyl group significantly influences the electronic properties and reactivity of the pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄S | [1] |
| Molecular Weight | 216.22 g/mol | [1] |
| Canonical SMILES | CCS(=O)(=O)C1=NC=CC=C1=O | [1] |
| InChI Key | NXNGEWXMQZQJHX-UHFFFAOYSA-N | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically >98% for research applications | [1] |
Structural Representation
The two-dimensional structure of 2-(Ethanesulfonyl)-3-nitropyridine is depicted below. The sulfonyl and nitro groups are positioned ortho to each other on the pyridine ring, a configuration that is critical to its reactivity profile.
Caption: 2D structure of 2-(Ethanesulfonyl)-3-nitropyridine.
Synthesis and Manufacturing
While specific, scaled-up manufacturing protocols for 2-(Ethanesulfonyl)-3-nitropyridine are proprietary, a logical and commonly employed synthetic route can be derived from established organic chemistry principles and related literature. The synthesis typically involves a two-step process starting from a readily available precursor like 2-chloro-3-nitropyridine.
Proposed Synthetic Pathway
The most plausible synthetic route involves:
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Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with an ethanethiolate salt (e.g., sodium ethanethiolate) to form the intermediate, 2-(ethylthio)-3-nitropyridine. The chlorine atom at the 2-position is highly activated towards nucleophilic displacement by the adjacent electron-withdrawing nitro group.
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Oxidation: Subsequent oxidation of the sulfide intermediate to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Caption: Proposed synthetic workflow for 2-(Ethanesulfonyl)-3-nitropyridine.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 2-(Ethylthio)-3-nitropyridine
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To a stirred solution of ethanethiol in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to generate sodium ethanethiolate in situ.
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Once the evolution of hydrogen gas ceases, add a solution of 2-chloro-3-nitropyridine in the same solvent dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Quench the reaction by carefully adding water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Oxidation to 2-(Ethanesulfonyl)-3-nitropyridine
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Dissolve the 2-(ethylthio)-3-nitropyridine intermediate in a chlorinated solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C and add an oxidizing agent (e.g., m-CPBA, ~2.2 equivalents) portion-wise. The use of a slight excess ensures complete conversion to the sulfone.
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Monitor the reaction by TLC. Upon completion, quench the excess oxidant with a reducing agent like sodium thiosulfate solution.
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Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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After filtration and solvent evaporation, the final product, 2-(Ethanesulfonyl)-3-nitropyridine, can be purified by recrystallization or column chromatography.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(Ethanesulfonyl)-3-nitropyridine is dominated by the electronic properties of the substituted pyridine ring. The potent electron-withdrawing effects of both the nitro and ethylsulfonyl groups render the pyridine ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility in synthetic chemistry.
Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] The positions ortho and para to the activating groups are particularly susceptible to nucleophilic attack. In this molecule, the C4 and C6 positions are activated.
A key feature of the reactivity of some substituted nitropyridines is the ability of the nitro group itself to act as a leaving group.[4][5][6] This is particularly true when the nitro group is positioned at a site that can stabilize the negative charge of the intermediate Meisenheimer complex and when attacked by soft nucleophiles like thiols.[4][5]
Caption: General mechanism for SNAr on 2-(Ethanesulfonyl)-3-nitropyridine.
Applications in Research and Drug Development
Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[7][8] Nitropyridines, in particular, serve as versatile intermediates for introducing further functionality.[3][9]
Role as a Synthetic Intermediate
The primary application of 2-(Ethanesulfonyl)-3-nitropyridine is as a building block in multi-step organic synthesis. Its defined reactivity allows for the controlled introduction of various functional groups onto the pyridine core. For instance, the nitro group can be reduced to an amine, which can then be further functionalized, or it can be displaced by a nucleophile to form a new C-Nu bond.
Potential in Covalent Inhibitor Development
Heteroaryl sulfones, including sulfonylpyridines, have gained attention as "warheads" for the development of covalent inhibitors.[10] These groups can react with nucleophilic residues, such as cysteine, on target proteins to form a stable covalent bond. The reactivity of the sulfonyl group in 2-(Ethanesulfonyl)-3-nitropyridine makes it an interesting candidate for screening in drug discovery programs aimed at developing targeted covalent therapeutics. The reactivity can be tuned by the substitution pattern on the pyridine ring.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Ethanesulfonyl)-3-nitropyridine.
Hazard Identification
Based on data for the compound and similar chemical structures, the following hazards are identified:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11][12][13]
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][14]
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Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust. Wash hands thoroughly after handling.[12][14]
Storage
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Ethanesulfonyl)-3-nitropyridine is a valuable synthetic intermediate with well-defined chemical properties. Its highly activated pyridine ring allows for predictable reactivity, primarily through nucleophilic aromatic substitution, making it a useful building block for the synthesis of more complex molecules. For researchers in drug discovery, its potential as a scaffold for developing novel therapeutics, including covalent inhibitors, warrants further investigation. Adherence to strict safety protocols is essential when working with this compound.
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